

An In-Depth Technical Guide to 2-(Dimethylamino)benzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-(Dimethylamino)benzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and applications of **2-(Dimethylamino)benzaldehyde** (CAS 579-72-6). This ortho-substituted aromatic aldehyde is a key intermediate in the synthesis of a variety of organic compounds, including dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols.

Introduction

2-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted at the ortho-position with a dimethylamino group.^[1] This substitution pattern imparts unique reactivity and electronic properties to the molecule, distinguishing it from its meta and para isomers. The presence of the electron-donating dimethylamino group in close proximity to the electron-withdrawing aldehyde function creates a molecule with a rich and diverse chemical profile. This guide will explore the core chemical and physical characteristics of **2-(Dimethylamino)benzaldehyde**, delve into its synthesis and reactivity, and discuss its applications in various fields of chemical research and development.

Physicochemical Properties

2-(Dimethylamino)benzaldehyde is typically a yellow to brown liquid under standard conditions.^{[1][2]} Its aromatic nature and the presence of the dimethylamino group give it a distinct odor.^[1] Due to its largely nonpolar aromatic structure, it exhibits limited solubility in water but is soluble in common organic solvents such as ethanol, ether, chloroform, and methanol.^{[1][3]}

Property	Value	Reference(s)
CAS Number	579-72-6	[1]
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[2]
Physical State	Liquid	[2]
Appearance	Yellow to brown liquid	[1]
Boiling Point	115-120 °C (at 5 Torr) 244.7 °C (at 760 mmHg)	[3][4]
Melting Point	Not Applicable	[4]
Solubility	Soluble in ethanol, ether, chloroform, methanol; limited solubility in water.	[1][3]

Spectroscopic Characterization

The structural features of **2-(Dimethylamino)benzaldehyde** can be elucidated through various spectroscopic techniques. While experimental spectra for the ortho-isomer are not readily available in public databases, predicted data and comparison with the well-characterized para-isomer (4-(Dimethylamino)benzaldehyde) provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **2-(Dimethylamino)benzaldehyde** is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex

splitting patterns in the aromatic region (δ 6.5-8.0 ppm) due to their distinct chemical environments. The six protons of the two methyl groups will likely appear as a singlet further upfield. For comparison, the ^1H NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl_3 shows the aldehyde proton at δ 9.73 (s, 1H), aromatic protons at δ 7.73 (d, 2H) and δ 6.69 (d, 2H), and the dimethylamino protons at δ 3.08 (s, 6H).[5]

- ^{13}C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of the spectrum, anticipated around 190-192 ppm.[4] The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the nitrogen of the dimethylamino group being significantly shielded. The carbons of the methyl groups will appear at a much higher field. For comparison, the ^{13}C NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCl_3 displays peaks at δ 190.4 (C=O), 154.4, 132.1, 125.3, 111.1 (aromatic carbons), and 40.2 (N-CH₃).[5]

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Dimethylamino)benzaldehyde** will exhibit characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is expected in the range of 1680-1700 cm^{-1} due to the C=O stretching vibration of the aromatic aldehyde. Aromatic C-H stretching vibrations will appear around 3000-3100 cm^{-1} , while aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm^{-1} . The C-N stretching of the dimethylamino group is expected in the 1360-1250 cm^{-1} region. The aromatic C=C stretching vibrations will give rise to several peaks in the 1400-1600 cm^{-1} range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

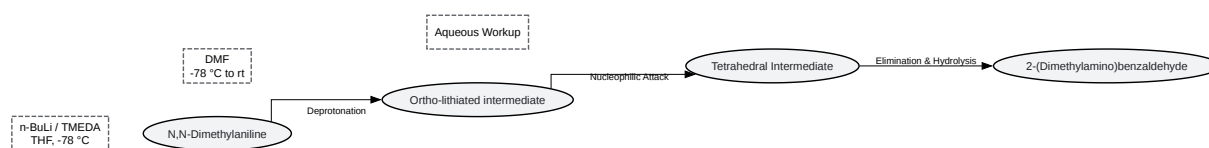
The UV-Vis spectrum of **2-(Dimethylamino)benzaldehyde** in a solvent like methanol or ethanol is expected to show strong absorption bands in the ultraviolet region. These absorptions are due to $\pi \rightarrow \pi^*$ transitions within the aromatic ring and the carbonyl group. The presence of the electron-donating dimethylamino group in conjugation with the benzaldehyde system typically results in a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde. For the related para-isomer, a λ_{max} at 320 nm in methanol has been reported.[6]

Synthesis and Reactivity

The synthesis of **2-(Dimethylamino)benzaldehyde** with high regioselectivity can be challenging due to the directing effects of the dimethylamino group, which strongly favors para-substitution in electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Duff reactions. Therefore, a more targeted approach is required for the synthesis of the ortho-isomer.

Synthesis via Ortho-Lithiation

A highly effective method for the synthesis of **2-(Dimethylamino)benzaldehyde** is the directed ortho-lithiation of N,N-dimethylaniline, followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF). The dimethylamino group acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base.



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Caption: Synthesis of **2-(Dimethylamino)benzaldehyde** via ortho-lithiation.

Experimental Protocol: Synthesis of **2-(Dimethylamino)benzaldehyde** via Ortho-Lithiation

This protocol is a representative procedure based on established methods for directed ortho-lithiation.^{[7][8]}

Materials:

- N,N-Dimethylaniline
- n-Butyllithium (n-BuLi) in hexanes

- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions (oven-dried)

Procedure:

- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
- **Initial Solution:** Under an inert atmosphere, add anhydrous THF to the flask, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C. After the addition is complete, add N,N-dimethylaniline (1.0 equivalent) dropwise. Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete lithiation.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The reaction is often exothermic, so slow addition is crucial to maintain the temperature. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- **Quenching and Extraction:** Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

- **Washing and Drying:** Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **2-(Dimethylamino)benzaldehyde**.

Chemical Reactivity

The juxtaposition of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group governs the reactivity of **2-(Dimethylamino)benzaldehyde**.

- **Aldehyde Reactions:** The aldehyde group undergoes typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction). It can also participate in condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives, respectively.
- **Aromatic Ring Reactions:** The aromatic ring is activated towards electrophilic substitution by the strongly electron-donating dimethylamino group. However, steric hindrance from the ortho-substituents can influence the regioselectivity of these reactions.

Applications

2-(Dimethylamino)benzaldehyde serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries.

- **Pharmaceutical Synthesis:** The **2-(dimethylamino)benzaldehyde** scaffold is found in various biologically active molecules. Its derivatives have been investigated for their potential as enzyme inhibitors and other therapeutic agents. For instance, it has been described as a derivative of stilbene that can inhibit the activity of tyrosine phosphatase.^[9]
- **Dye and Pigment Industry:** As a derivative of benzaldehyde with an auxochromic dimethylamino group, it is a precursor for the synthesis of various dyes and pigments. Condensation reactions with other aromatic compounds can lead to the formation of highly conjugated systems with intense colors.

- Analytical Chemistry: While its para-isomer is famously used in Ehrlich's reagent for the detection of indoles, the unique electronic and steric properties of **2-(Dimethylamino)benzaldehyde** could potentially be exploited for the development of novel chromogenic or fluorogenic probes for specific analytes.

Safety and Handling

2-(Dimethylamino)benzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It should be stored under an inert atmosphere.[2]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Dimethylamino)benzaldehyde is a versatile chemical intermediate with a rich and nuanced reactivity profile. Its synthesis, particularly via directed ortho-lithiation, provides a reliable route to this valuable ortho-substituted benzaldehyde. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and synthesis of novel molecules for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for scientists and researchers working with this important compound.

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